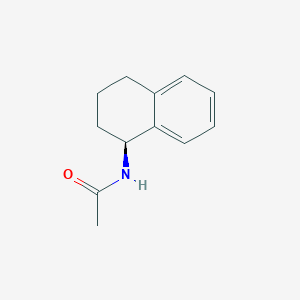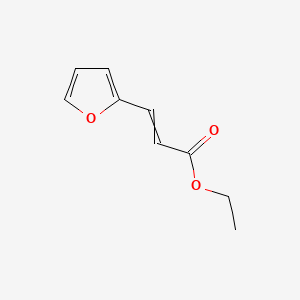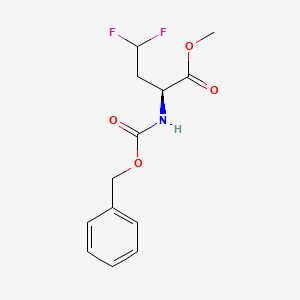
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
Descripción general
Descripción
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is an organic compound with a complex structure It is a derivative of acetamide, where the acetamide group is attached to a tetrahydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 1-tetralone with acetamide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction produces amines .
Aplicaciones Científicas De Investigación
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: A simpler derivative with a basic acetamide structure.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Tetralin: A compound with a similar tetrahydronaphthalene structure but lacking the acetamide group.
Uniqueness
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is unique due to its combination of the acetamide and tetrahydronaphthalene moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
65902-08-1 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8H2,1H3,(H,13,14)/t12-/m0/s1 |
Clave InChI |
DZKCMVGYTDZOLO-LBPRGKRZSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CCCC2=CC=CC=C12 |
SMILES canónico |
CC(=O)NC1CCCC2=CC=CC=C12 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-2-iodobenzo[d]thiazole](/img/structure/B8780986.png)




![2-Benzo[1,3]dioxol-5-YL-propionic acid methyl ester](/img/structure/B8781031.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B8781046.png)
![1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE](/img/structure/B8781062.png)
